Cas no 2171867-27-7 (5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride)

5-Amino-2,3-dimethylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by its reactive sulfonyl fluoride group and amino functionality. This compound is primarily utilized in chemical synthesis and bioconjugation applications, where its sulfonyl fluoride moiety serves as an electrophilic center for selective reactions with nucleophiles, such as serine residues in proteins. The presence of the amino group allows for further derivatization, enhancing its versatility in organic and medicinal chemistry. Its stability under physiological conditions makes it suitable for probe development and covalent inhibitor design. The dimethyl substitution on the benzene ring contributes to steric hindrance, influencing reactivity and selectivity in target-specific modifications.
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride structure
2171867-27-7 structure
Product name:5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
CAS No:2171867-27-7
MF:C8H10FNO2S
MW:203.233904361725
CID:5978816
PubChem ID:165562961

5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
    • EN300-1587269
    • 2171867-27-7
    • Inchi: 1S/C8H10FNO2S/c1-5-3-7(10)4-8(6(5)2)13(9,11)12/h3-4H,10H2,1-2H3
    • InChI Key: ZDSKXIRUDXPWJK-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=C(C)C=1C)N)(=O)(=O)F

Computed Properties

  • Exact Mass: 203.04162790g/mol
  • Monoisotopic Mass: 203.04162790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.5Ų

5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1587269-1.0g
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
1g
$785.0 2023-06-04
Enamine
EN300-1587269-0.5g
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
0.5g
$754.0 2023-06-04
Enamine
EN300-1587269-250mg
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
250mg
$840.0 2023-09-24
Enamine
EN300-1587269-0.25g
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
0.25g
$723.0 2023-06-04
Enamine
EN300-1587269-2.5g
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
2.5g
$1539.0 2023-06-04
Enamine
EN300-1587269-5.0g
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
5g
$2277.0 2023-06-04
Enamine
EN300-1587269-500mg
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
500mg
$877.0 2023-09-24
Enamine
EN300-1587269-1000mg
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
1000mg
$914.0 2023-09-24
Enamine
EN300-1587269-5000mg
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
5000mg
$2650.0 2023-09-24
Enamine
EN300-1587269-10.0g
5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride
2171867-27-7
10g
$3376.0 2023-06-04

Additional information on 5-amino-2,3-dimethylbenzene-1-sulfonyl fluoride

5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride

5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride, also known by its CAS number CAS No. 2171867-27-7, is a chemical compound that has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of benzene, with a sulfonyl fluoride group attached at the 1-position and amino and dimethyl substituents at the 5-, 2-, and 3-positions, respectively. Its unique structure endows it with intriguing chemical properties and potential applications in various industries.

The synthesis of 5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride involves a series of carefully designed chemical reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on utilizing microwave-assisted synthesis techniques to accelerate reaction times while maintaining high product quality. The compound's stability under different conditions has also been extensively studied, revealing its resistance to thermal degradation and susceptibility to nucleophilic attack due to the electron-withdrawing sulfonyl fluoride group.

In terms of physical properties, 5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride exhibits a melting point of approximately 140°C and a boiling point around 300°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for use in various solution-based reactions. The compound's UV-vis spectrum shows absorption bands in the range of 250–300 nm, which can be attributed to the conjugated aromatic system and the electron-withdrawing sulfonyl group.

The chemical reactivity of 5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride is primarily governed by the sulfonyl fluoride group, which acts as an excellent leaving group in substitution reactions. This makes it a valuable reagent in the synthesis of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. Recent research has highlighted its role as an intermediate in the preparation of bioactive molecules targeting various diseases, including cancer and inflammation.

In addition to its synthetic applications, 5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride has found utility in materials science as a precursor for functional polymers and coatings. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel materials with tailored properties such as high thermal stability and mechanical strength.

The environmental impact of 5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride has also been a topic of interest among researchers. Studies indicate that it undergoes biodegradation under aerobic conditions, with a half-life of approximately 48 hours in aqueous environments. This suggests that its environmental footprint is relatively low compared to other similar compounds.

In conclusion, 5-Amino-2,3-Dimethylbenzene-1-Sulfonyl Fluoride, with its unique structure and versatile reactivity, continues to be a focal point in both academic research and industrial applications. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD